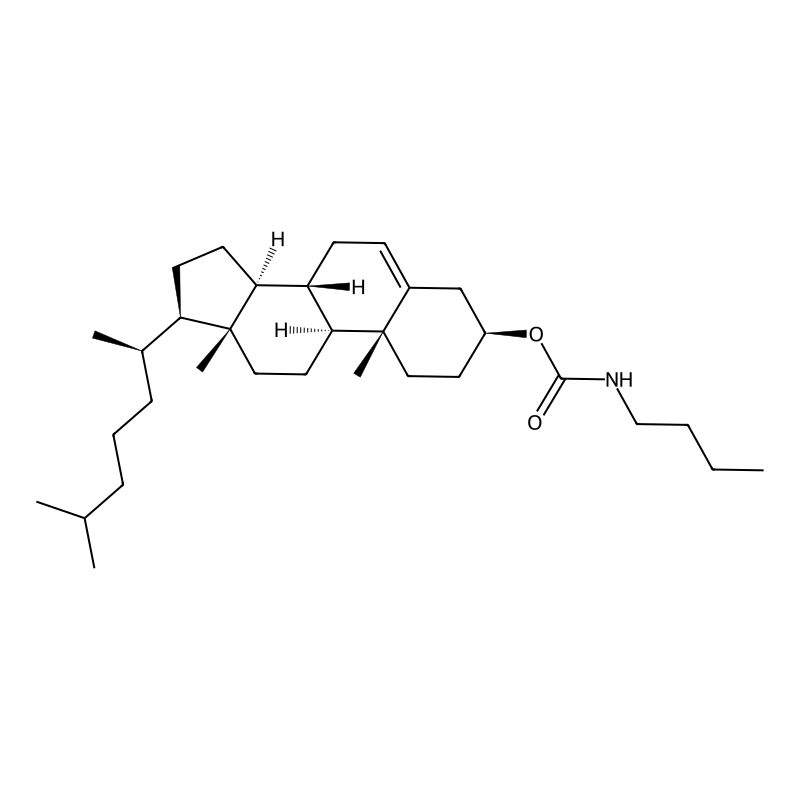

3-Cholesteryl N-butylcarbamate

Content Navigation

- 1. General Information

- 2. Procurement Overview: 3-Cholesteryl N-butylcarbamate as a Selective Esterase Probe and Mesogen

- 3. The Non-Interchangeability of Cholesteryl Carbamates in Enzyme Kinetics and Mesophase Design

- 4. Quantitative Evidence Guide: 3-Cholesteryl N-butylcarbamate vs. Structural Analogs

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Cholesteryl N-butylcarbamate (CAS 52829-26-2) is a specialized sterol derivative featuring a stable carbamate linkage and a short-chain aliphatic (butyl) N-substituent. In biochemical procurement, it is primarily sourced as a reversible, pseudo-substrate inhibitor for studying cholesterol esterase kinetics and micelle-dependent enzyme activation [1]. In materials science, the compound serves as a stable mesogen building block, where the butylcarbamate moiety provides distinct phase transition temperatures and mesophase stability compared to standard cholesteryl esters. Its high chemical stability relative to activated aryl carbamates makes it a crucial reagent for assays requiring controlled, reversible enzyme binding without permanent carbamylation of the active site [1].

Substituting 3-cholesteryl N-butylcarbamate with common alternatives fundamentally alters assay outcomes and material properties. Replacing it with p-nitrophenyl N-butylcarbamate shifts the mechanism from reversible inhibition to irreversible active-site carbamylation, ruining steady-state kinetic studies [1]. Furthermore, substituting the butyl chain with a longer aliphatic chain, such as in 3-cholesteryl N-octylcarbamate, eliminates the molecule's distinct sensitivity to micellar activation; while the octyl variant is a more potent baseline inhibitor, its turnover remains completely unaffected by taurocholate/phosphatidylcholine micelles [1]. For materials applications, altering the N-alkyl chain length directly shifts the cholesteric-to-isotropic phase transition temperatures, meaning homologous substitution will disrupt the precise thermal calibration of liquid crystal formulations.

Reversibility of Cholesterol Esterase Inhibition via Leaving Group Stability

In studies of porcine pancreatic cholesterol esterase, 3-cholesteryl N-butylcarbamate functions as a reversible inhibitor, whereas its structural analog p-nitrophenyl N-butylcarbamate acts as a potent active-site-directed irreversible inhibitor[1]. This divergence is driven by the relative stability of the cholesteryl carbamate linkage compared to the highly reactive p-nitrophenyl leaving group. Because the cholesteryl derivative does not permanently carbamylate the enzyme, dilution of the inhibited enzyme complex results in a gradual return of catalytic activity, allowing for dynamic, steady-state kinetic modeling that is impossible with the p-nitrophenyl analog [1].

| Evidence Dimension | Inhibition mechanism and enzyme recovery |

| Target Compound Data | 3-Cholesteryl N-butylcarbamate (Reversible inhibition; enzyme activity returns upon dilution) |

| Comparator Or Baseline | p-Nitrophenyl N-butylcarbamate (Irreversible inhibition via permanent carbamylation) |

| Quantified Difference | Shift from irreversible covalent modification to reversible pseudo-substrate binding |

| Conditions | Porcine pancreatic cholesterol esterase assay, aqueous or micellar phase |

Procurement of the cholesteryl derivative is mandatory for researchers requiring reversible enzyme modulation and recovery, as the p-nitrophenyl analog will permanently inactivate the target esterase.

Distinct Sensitivity to Micellar Activation in Esterase Assays

The N-alkyl chain length of cholesteryl carbamates strictly dictates their response to lipid micelles in esterase assays. Research demonstrates that the turnover of the butyl carbamylenzyme (formed by 3-cholesteryl N-butylcarbamate) is significantly increased in the presence of taurocholate/phosphatidylcholine micelles, indicating a direct micellar effect on catalytic activity [1]. In stark contrast, the turnover of the octyl carbamylenzyme (from 3-cholesteryl N-octylcarbamate) is completely unaffected by the presence of micelles [1].

| Evidence Dimension | Micelle-dependent enzyme turnover |

| Target Compound Data | 3-Cholesteryl N-butylcarbamate (Turnover rate increases in the presence of micelles) |

| Comparator Or Baseline | 3-Cholesteryl N-octylcarbamate (Turnover rate is unaffected by micelles) |

| Quantified Difference | Binary response to micellar activation (responsive vs. non-responsive) based on a 4-carbon chain length difference |

| Conditions | Cholesterol esterase assay with taurocholate/phosphatidylcholine micelles |

Buyers studying micelle-enzyme interactions must select the butyl derivative, as the octyl homolog masks the micellar activation effect entirely.

Structural Stability and Thermal Transitions in Mesophase Formulations

In the synthesis of cholesteric liquid crystals, the carbamate linkage (-NHCOO-) provides enhanced chemical and thermal stability compared to standard cholesteryl esters or reactive precursors like cholesteryl chloroformate [1]. The incorporation of the N-butylcarbamate moiety yields distinct cholesteric mesophases where the hydrogen-bonding capacity of the carbamate group influences intermolecular packing. Compared to rigid aryl carbamates, the flexible aliphatic butyl chain lowers the isotropization temperature, providing a wider, more accessible working temperature range for low-temperature mesophase applications [1].

| Evidence Dimension | Mesophase thermal stability and isotropization |

| Target Compound Data | Aliphatic cholesteryl N-butylcarbamate (Lower, highly accessible phase transition temperatures) |

| Comparator Or Baseline | Aryl cholesteryl carbamates (Higher isotropization points, typically >120°C) |

| Quantified Difference | Modulation of thermal transitions via aliphatic vs. rigid aromatic N-substitution |

| Conditions | Differential scanning calorimetry (DSC) of cholesteric mesophases |

Formulators of liquid crystals procure the butyl derivative to achieve stable cholesteric phases at lower, more practical temperatures than those afforded by rigid aryl carbamates.

Probe for Micelle-Dependent Lipase/Esterase Activation

Because its enzymatic turnover is accelerated by taurocholate/phosphatidylcholine micelles, 3-cholesteryl N-butylcarbamate is a highly specific pseudo-substrate for investigating how lipid micelles modulate the catalytic activity of pancreatic cholesterol esterase and related lipases [1].

Reversible Modulator in Lipid Metabolism Assays

Unlike p-nitrophenyl carbamates that permanently kill enzyme activity, this compound acts as a reversible inhibitor. It is highly suited for dynamic in vitro assays where researchers need to temporarily suppress esterase activity and subsequently recover the enzyme via dilution or nucleophile addition [1].

Building Block for Low-Temperature Cholesteric Liquid Crystals

The stable carbamate linkage combined with the flexible butyl chain makes this compound an excellent mesogen or chiral dopant for liquid crystal displays and temperature sensors requiring specific phase transitions that are lower than those of rigid aromatic cholesteryl carbamates [2].

References

- [1] Hosie L, Sutton LD, Quinn DM. "p-Nitrophenyl and cholesteryl-N-alkyl carbamates as inhibitors of cholesterol esterase." Journal of Biological Chemistry 262.1 (1987): 260-264.

- [2] Verbit L, Lorenzo GA. "Liquid Crystal Properties of Some Urethans." Molecular Crystals and Liquid Crystals 30.1-2 (1975): 87-99.

XLogP3

Wikipedia

Dates

Explore Compound Types